molecular formula C12H18N2O2S B6638203 1-Ethylsulfonyl-2-phenylpiperazine

1-Ethylsulfonyl-2-phenylpiperazine

Cat. No. B6638203
M. Wt: 254.35 g/mol
InChI Key: FYTVJALFDNXRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylsulfonyl-2-phenylpiperazine, also known as EPP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized and studied for its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-2-phenylpiperazine involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This interaction leads to the modulation of neurotransmitter release and reuptake, resulting in changes in behavior and mood.
Biochemical and Physiological Effects
1-Ethylsulfonyl-2-phenylpiperazine has been shown to have several biochemical and physiological effects. It has been found to increase dopamine and serotonin release in the brain, leading to an increase in locomotor activity and a decrease in anxiety-like behavior. 1-Ethylsulfonyl-2-phenylpiperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethylsulfonyl-2-phenylpiperazine in lab experiments is its specificity for dopamine and serotonin receptors. This allows researchers to study the effects of these neurotransmitters on behavior and mood in a controlled manner. However, one limitation of using 1-Ethylsulfonyl-2-phenylpiperazine is its potential for off-target effects, which can lead to unwanted side effects and confounding results.

Future Directions

There are several future directions for research on 1-Ethylsulfonyl-2-phenylpiperazine. One area of interest is the potential therapeutic applications of 1-Ethylsulfonyl-2-phenylpiperazine in the treatment of drug addiction, depression, and anxiety. Another area of interest is the development of more specific and potent 1-Ethylsulfonyl-2-phenylpiperazine analogs for use in research. Additionally, further studies are needed to determine the long-term effects of 1-Ethylsulfonyl-2-phenylpiperazine on the brain and behavior.
Conclusion
In conclusion, 1-Ethylsulfonyl-2-phenylpiperazine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-Ethylsulfonyl-2-phenylpiperazine in the field of neuroscience.

Synthesis Methods

The synthesis of 1-Ethylsulfonyl-2-phenylpiperazine involves the reaction of 1-ethylsulfonyl-piperazine with phenylmagnesium bromide. The resulting product is then purified through recrystallization, yielding pure 1-Ethylsulfonyl-2-phenylpiperazine. This method has been used in several studies and has been found to be effective in producing high-quality 1-Ethylsulfonyl-2-phenylpiperazine.

Scientific Research Applications

1-Ethylsulfonyl-2-phenylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have effects on the central nervous system, specifically on dopamine and serotonin neurotransmitter systems. 1-Ethylsulfonyl-2-phenylpiperazine has been used in studies on drug addiction, depression, and anxiety.

properties

IUPAC Name

1-ethylsulfonyl-2-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-17(15,16)14-9-8-13-10-12(14)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTVJALFDNXRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylsulfonyl-2-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.